Home > Products > Screening Compounds P10461 > K-Ras ligand-Linker Conjugate 6
K-Ras ligand-Linker Conjugate 6 - 2378261-89-1

K-Ras ligand-Linker Conjugate 6

Catalog Number: EVT-3119022
CAS Number: 2378261-89-1
Molecular Formula: C42H60N8O7
Molecular Weight: 788.991
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

K-Ras is a protein involved in cell signaling pathways that control cell growth and survival. Mutations in the K-Ras gene can lead to the protein being permanently activated, contributing to the development of cancer, particularly pancreatic, lung, and colorectal cancers [, , , , , , , ].

  • Drug delivery: A cytotoxic drug can be conjugated to a K-Ras ligand to selectively target and kill cancer cells expressing mutant K-Ras [, , ].
  • Imaging: Attaching a fluorescent dye or radioactive isotope to a K-Ras ligand allows researchers to visualize and track K-Ras in cells and tissues [, ].
  • Studying protein interactions: K-Ras ligand conjugates can be used to identify and characterize proteins that interact with K-Ras [, ].

Bifunctional K-Ras-Immunophilin Ligands

Compound Description: These compounds consist of a K-Ras ligand, typically targeting the switch-II pocket (SII-G), connected via a linker to a ligand for immunophilin proteins like FKBP12 or cyclophilin A [, ]. The linker's chemistry and the immunophilin ligand influence the compound's efficacy []. These ligands induce the formation of a ternary complex with K-Ras and the immunophilin, potentially interfering with effector interactions. One example demonstrated the disruption of K-Ras-BRAF binding in vitro [].

Ferrocene-Biotin Conjugates

Compound Description: These conjugates consist of a ferrocene moiety linked to biotin via various aminohexanoyl linkers []. They exhibit high affinity for avidin and demonstrate cytotoxicity against cancer cell lines expressing high levels of the biotin receptor SMVT [].

[(WR)8WKβA]-Doxorubicin Conjugate

Compound Description: This conjugate comprises the chemotherapeutic drug doxorubicin (Dox) linked to a cyclic cell-penetrating peptide, [(WR)8WKβA], composed of alternating tryptophan (W) and arginine (R) residues with a lysine (K) residue, via a glutarate linker []. This design enhances the delivery of Dox into cancer cells, improving its antiproliferative activity and overcoming drug resistance [].

Fab-siRNA Conjugate

Compound Description: This conjugate combines a small interfering RNA (siRNA) with the Fab fragment of panitumumab, a monoclonal antibody targeting the epidermal growth factor receptor (EGFR) []. The conjugate utilizes the EGFR targeting ability of the Fab fragment to deliver siRNA into cancer cells, aiming to induce gene silencing [].

Overview

K-Ras ligand-Linker Conjugate 6 is a synthetic compound designed to target the K-Ras protein, a crucial player in various signaling pathways that regulate cell growth and differentiation. The K-Ras gene, part of the RAS/MAPK pathway, encodes a small GTPase that acts as a molecular switch, cycling between active (GTP-bound) and inactive (GDP-bound) states. Mutations in the K-Ras gene are commonly implicated in several cancers, including pancreatic, colorectal, and lung cancers, making it a significant target for therapeutic interventions .

Source

The development of K-Ras ligand-Linker Conjugate 6 stems from ongoing research into K-Ras-targeted therapies aimed at inhibiting its function in cancer cells. This compound is a result of advancements in medicinal chemistry and molecular biology aimed at creating selective inhibitors that can effectively disrupt K-Ras signaling pathways .

Classification

K-Ras ligand-Linker Conjugate 6 falls under the classification of small molecule inhibitors and is specifically designed to interact with the K-Ras protein. Its mechanism of action involves binding to the K-Ras protein to prevent its activation or downstream signaling, thereby potentially inhibiting tumor growth associated with K-Ras mutations .

Synthesis Analysis

Methods

The synthesis of K-Ras ligand-Linker Conjugate 6 typically involves several key steps:

  1. Design and Selection of Ligands: The initial step includes identifying suitable ligands that can bind specifically to the K-Ras protein. This often involves high-throughput screening of chemical libraries.
  2. Linker Development: A linker is synthesized to connect the ligand to the compound. The choice of linker is critical for maintaining the biological activity of the ligand while ensuring optimal pharmacokinetic properties.
  3. Coupling Reaction: The ligand and linker are chemically coupled using standard organic synthesis techniques such as amide bond formation or click chemistry.
  4. Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure purity and remove any unreacted starting materials.
  5. Characterization: The synthesized compound undergoes characterization using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and composition .

Technical Details

The synthesis often requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, computational modeling may be employed to predict binding affinities and optimize the design before synthesis.

Molecular Structure Analysis

Structure

K-Ras ligand-Linker Conjugate 6 features a specific molecular architecture designed for high affinity towards the K-Ras protein. It typically includes:

  • A ligand portion that interacts with the active site of K-Ras.
  • A linker that connects the ligand to other functional groups or moieties that enhance solubility or target specificity.

Data

Chemical Reactions Analysis

Reactions

K-Ras ligand-Linker Conjugate 6 primarily participates in non-covalent interactions with the K-Ras protein through hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions effectively inhibit GTP binding or promote GDP dissociation, thereby disrupting normal signaling pathways.

Technical Details

The compound's efficacy can be evaluated through biochemical assays that measure GTPase activity in vitro. These assays help determine how well the conjugate inhibits K-Ras activation compared to control compounds.

Mechanism of Action

Process

The mechanism by which K-Ras ligand-Linker Conjugate 6 exerts its effects involves several steps:

  1. Binding: The conjugate binds to the active site of K-Ras, preventing GTP from associating with the protein.
  2. Inhibition: By blocking GTP binding, the conjugate keeps K-Ras in its inactive GDP-bound state, thereby halting downstream signaling pathways involved in cell proliferation and survival.
  3. Cellular Effects: This inhibition leads to reduced cell growth and increased apoptosis in cancer cells harboring activating mutations in K-Ras .

Data

Studies have shown that compounds targeting K-Ras can significantly reduce tumor growth in preclinical models, highlighting their potential therapeutic benefits.

Physical and Chemical Properties Analysis

Physical Properties

K-Ras ligand-Linker Conjugate 6 is typically characterized by:

  • Molecular Weight: Generally around 400-600 Da.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have variable solubility in aqueous solutions depending on its structure.

Chemical Properties

  • Stability: The stability of the compound under physiological conditions is crucial for its effectiveness as a therapeutic agent.
  • Reactivity: The conjugate should exhibit low reactivity towards biological nucleophiles to minimize off-target effects while maintaining its intended action against K-Ras .
Applications

K-Ras ligand-Linker Conjugate 6 holds significant promise for scientific uses, particularly in cancer research:

  • Therapeutic Development: It serves as a lead compound for developing targeted therapies against cancers driven by K-Ras mutations.
  • Biochemical Research: Useful in studying K-Ras signaling pathways and understanding how mutations affect cellular behavior.
  • Diagnostic Tools: Potentially aids in developing assays for detecting K-Ras mutations in clinical samples, providing insights into patient prognosis and treatment strategies .

Properties

CAS Number

2378261-89-1

Product Name

K-Ras ligand-Linker Conjugate 6

IUPAC Name

tert-butyl (2S)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate

Molecular Formula

C42H60N8O7

Molecular Weight

788.991

InChI

InChI=1S/C42H60N8O7/c1-42(2,3)57-41(51)50-18-17-49(27-32(50)12-14-43)39-36-13-16-48(38-11-7-9-31-8-5-6-10-35(31)38)29-37(36)45-40(46-39)56-30-33-26-34(28-47(33)4)55-25-24-54-23-22-53-21-20-52-19-15-44/h5-11,32-34H,12-13,15-30,44H2,1-4H3/t32-,33-,34+/m0/s1

InChI Key

BESPBPQQMBNUCA-DHWXLLNHSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OCC6CC(CN6C)OCCOCCOCCOCCN

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.